REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:14])[O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([NH2:12])=[C:7]([CH3:13])[CH:6]=1.[CH2:15]([S:17](Cl)(=[O:19])=[O:18])[CH3:16]>N1C=CC=CC=1>[CH3:1][NH:2][C:3](=[O:14])[O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([NH:12][S:17]([CH2:15][CH3:16])(=[O:19])=[O:18])=[C:7]([CH3:13])[CH:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC(=C(C(=C1)C)N)C)=O
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
42 °C
|
Type
|
CUSTOM
|
Details
|
after being stirred for about 20 minutes the reaction solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
3,084,098 was dissolved in 5 ml
|
Type
|
CUSTOM
|
Details
|
Quenching the reaction solution in excess water yielded brown solids which
|
Type
|
CUSTOM
|
Details
|
upon being recrystallized from ethanol/water melted at 171°-73° C. (0.85g.)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CNC(OC1=CC(=C(C(=C1)C)NS(=O)(=O)CC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |